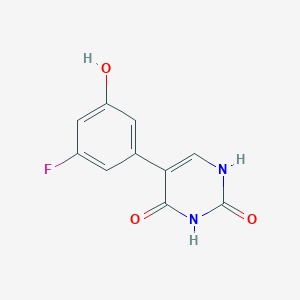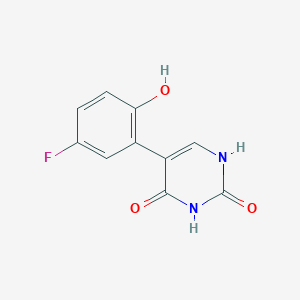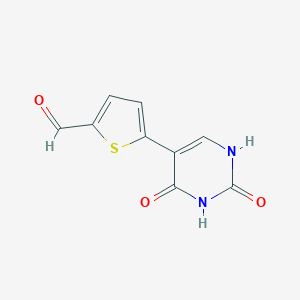
(2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, is a compound with a wide range of applications in scientific research. It is a five-membered heterocyclic compound composed of a pyrimidine ring and a hydroxyphenyl group. It is a colorless solid that is soluble in water and has a molar mass of 206.17 g/mol. (2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, is widely used in medicinal chemistry and synthetic organic chemistry due to its unique properties and wide range of applications.
Wissenschaftliche Forschungsanwendungen
((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds such as pyrimidine-based drugs, fluorescent probes, and inhibitors. It can also be used as a reagent for the synthesis of a variety of organic compounds. It is used in the synthesis of pyrimidine-based drugs such as 5-fluoro-3-hydroxy-2-pyrimidine, which is used for the treatment of various diseases including cancer. It is also used as a reagent for the synthesis of fluorescent probes, which are used in various medical and biological applications.
Wirkmechanismus
The mechanism of action of ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, is not fully understood. It is believed that the compound binds to the target molecule and prevents it from functioning normally. The compound is thought to act by blocking the activity of enzymes or other proteins involved in the metabolism of the target molecule. The exact mechanism of action of the compound is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, are not fully understood. The compound has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of certain drugs. It has also been shown to have an inhibitory effect on the growth of certain cancer cells. In addition, the compound has been shown to have an anti-inflammatory effect in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, in laboratory experiments include its high solubility in water, its low toxicity, and its ability to be synthesized in high yields. The compound is also relatively stable and can be stored for long periods of time. The main limitation of the compound is that it is not suitable for use in human studies due to its potential toxicity.
Zukünftige Richtungen
The future directions of research on ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, include further exploration of its mechanism of action, its potential applications in the treatment of various diseases, and its potential as a reagent for the synthesis of various organic compounds. Additionally, further research is needed to explore the compound's potential as an inhibitor of enzymes and proteins involved in the metabolism of drugs. Furthermore, research is needed to explore the compound's potential as a fluorescent probe for various medical and biological applications. Finally, further research is needed to explore the compound's potential as an anti-inflammatory agent.
Synthesemethoden
The synthesis of ((2,4)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%)-Dihydroxy-5-(3-fluoro-5-hydroxyphenyl)pyrimidine, 95%, is achieved through the condensation of a pyrimidine derivative with a hydroxyphenyl group. The reaction is carried out in aqueous solution at a temperature of 70°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions are carefully controlled to ensure that the desired product is obtained in high yields.
Eigenschaften
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-1-5(2-7(14)3-6)8-4-12-10(16)13-9(8)15/h1-4,14H,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUNRTSUMXHSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














